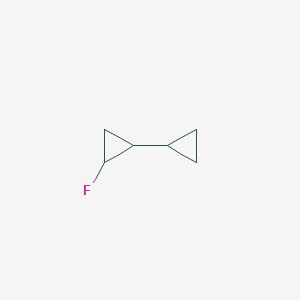

2-Fluoro-1,1'-bi(cyclopropane)

Description

Context and Significance of Fluorinated Strained Ring Systems in Organic Chemistry

Fluorinated cyclopropanes are recognized as valuable pharmacophores in drug discovery. nih.gov The rigidity of the cyclopropane (B1198618) ring, coupled with the unique electronic properties of the carbon-fluorine bond, can enhance pharmacokinetic properties, improve metabolic stability, and increase cell permeability of drug candidates. nih.gov The substitution of hydrogen with fluorine can lead to a significant weakening of the C-C bond opposite the fluorine atom, predisposing these molecules to unique chemical transformations. beilstein-journals.org This reactivity, driven by both ring strain and polar effects, makes fluorinated cyclopropanes intriguing building blocks in synthetic chemistry. acs.org The inherent polarity and conformational rigidity imparted by fluorine substitution are attractive features for the design of new pharmaceuticals and agrochemicals. rsc.org

The potential energy stored within strained rings can be harnessed to drive chemical reactions, such as ring-opening polymerizations and nucleophilic ring-openings. wikipedia.org The introduction of fluorine can further modulate this reactivity, offering a fine-tuning mechanism for synthetic chemists.

The Bi(cyclopropane) Scaffold: Structural Features and Research Interest

The bi(cyclopropane) scaffold, consisting of two directly connected cyclopropane rings, is a highly strained system. Molecules incorporating this framework are of interest due to their unique three-dimensional structures and the potential for unusual chemical reactivity stemming from the strained central C-C bond. The precise positioning of substituents in three-dimensional space is a key feature of such rigid scaffolds. tcd.ie Research into related bridged bicyclic structures has highlighted their potential as rigid, globular scaffolds in the development of novel therapeutics. rsc.org The synthesis of substituted bi(cyclopropane) derivatives remains a challenge, often requiring multi-step, linear sequences with limited functional group tolerance. researchgate.net

Challenges and Opportunities in the Synthesis and Transformation of Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes is an active area of research, with both significant hurdles and exciting possibilities. A primary challenge lies in controlling the stereoselectivity of the fluorination and cyclopropanation reactions. nih.gov The unique electronic properties that arise from incorporating a fluorine atom into a substrate or reagent can be difficult to manage. acs.org

However, these challenges are coupled with immense opportunities. The development of new catalytic methods, including biocatalytic strategies using engineered enzymes, has shown great promise for the highly stereoselective synthesis of mono- and di-fluorinated cyclopropanes. nih.gov These methods can provide access to transformations not currently achievable through traditional chemocatalysis. nih.gov Furthermore, Michael-initiated ring closure reactions and the use of zinc carbenoids are viable routes to enantioenriched fluorocyclopropanes. acs.org The reactivity of fluorinated cyclopropanes also opens doors to novel chemical transformations, including ring-opening reactions that can lead to complex fluorinated acyclic structures. nih.gov

While specific research on the synthesis and reactivity of 2-Fluoro-1,1'-bi(cyclopropane) is not extensively documented in publicly available literature, its structure suggests it would be a valuable target for synthesis. The combination of the bi(cyclopropane) strain and the influence of the fluorine substituent would likely lead to unique chemical behavior, making it an intriguing candidate for future investigations in medicinal and materials chemistry. The PubChem database lists some basic computed properties for this compound, confirming its identity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

61975-83-5 |

|---|---|

Molecular Formula |

C6H9F |

Molecular Weight |

100.13 g/mol |

IUPAC Name |

1-cyclopropyl-2-fluorocyclopropane |

InChI |

InChI=1S/C6H9F/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2 |

InChI Key |

UWKIKPQRGNYZPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 1,1 Bi Cyclopropane and Analogous Fluorinated Cyclopropanes

Carbene and Carbenoid-Mediated Cyclopropanation Strategies

Carbene and carbenoid-mediated reactions are cornerstone methodologies for the formation of cyclopropane (B1198618) rings. wikipedia.org These highly reactive intermediates add across a double bond to form the three-membered ring in a process known as cyclopropanation. wikipedia.org For fluorinated cyclopropanes, this involves the reaction of a fluorinated carbene or carbenoid with an appropriate alkene.

Transition metal catalysts play a crucial role in moderating the high reactivity of carbenes, forming more stable metal carbenoid species. acsgcipr.org This approach is widely used for the synthesis of cyclopropanes, including their fluorinated analogues. acsgcipr.org

Copper (Cu): Copper catalysts, particularly copper(I) iodide (CuI), are effective for the cyclopropanation of alkenes with fluorinated diazo compounds. nih.gov These reactions typically proceed under mild conditions and can be used with both aromatic and aliphatic terminal alkenes to produce good to very good yields of the corresponding fluorinated cyclopropanes. nih.gov

Rhodium (Rh): Rhodium catalysts are also prominent in stereoselective cyclopropanation reactions. acs.org For instance, rhodium-based catalysts have been successfully employed in the asymmetric cyclopropanation of activated olefins and α-fluoroacrylates. utdallas.edu Specific rhodium catalysts, such as Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄, have proven to be highly efficient in providing cyclopropane derivatives with high enantioselectivities, depending on the specific substrate and diazo reagent used. acs.org

Zinc (Zn): Zinc-based reagents are well-known in cyclopropanation, most notably in the Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid. wikipedia.orgacsgcipr.org For fluorinated systems, zinc carbenoids can be generated and used for the synthesis of fluorocyclopropanes. acs.org For example, a fluoroiodomethylzinc carbenoid can be reacted with an allylic alcohol to produce fluorocyclopropanes with excellent diastereo- and enantioselectivities. acs.org The reactivity of zinc carbenoids can be significantly enhanced by using ligands like trifluoroacetate, which creates a more reactive carbenoid species. ethz.ch

The table below summarizes the application of different transition metals in the synthesis of fluorinated cyclopropanes.

| Metal Catalyst | Typical Precursors | Key Features |

| Copper (Cu) | Fluorinated diazo compounds | Mild reaction conditions, suitable for various alkenes. nih.gov |

| Rhodium (Rh) | Diazo reagents and fluorinated alkenes | High efficiency in asymmetric synthesis, catalyst choice is crucial for stereoselectivity. acs.org |

| Zinc (Zn) | Fluoroiodomethylzinc carbenoids | Excellent diastereo- and enantioselectivity, especially with allylic alcohols. acs.org |

The generation of fluorinated carbenes and carbenoids is a critical step in the synthesis of fluorinated cyclopropanes. These reactive species can be formed from a variety of precursors.

Diazo Compounds: Fluorinated diazo compounds are common precursors for generating carbenes for cyclopropanation. wikipedia.orgnih.gov For example, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate has been synthesized and used as a bench-stable carbene precursor for copper-catalyzed cyclopropanations. nih.gov However, the utility of some highly fluorinated diazo compounds can be limited by their low accessibility and high volatility. nih.gov

Halodifluoromethanes: Difluorocarbene can be generated from halodifluoromethanes under basic conditions. beilstein-journals.org The elimination of a hydrogen halide from a halodifluoromethane using a strong base like a metal alkoxide or an alkyllithium produces difluorocarbene, which can then react with alkenes. beilstein-journals.org

Organotin Compounds: Trimethyl(trifluoromethyl)tin can serve as a precursor to difluorocarbene. beilstein-journals.org This can be achieved either through thermal decomposition at high temperatures or, more mildly, induced by sodium iodide at a lower temperature. beilstein-journals.org

Carbenoids: Carbenoids are reagents that behave like carbenes but are not free carbenes. libretexts.org A well-known example is the Simmons-Smith reagent, iodomethylzinc iodide, formed from diiodomethane and a zinc-copper couple. wikipedia.org Fluorinated carbenoids can be prepared analogously for the synthesis of fluorocyclopropanes. acs.org

The following table outlines various precursors for generating fluorinated carbenes and carbenoids.

| Precursor Type | Example(s) | Method of Generation |

| Diazo Compounds | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Decomposition (often metal-catalyzed). nih.gov |

| Halodifluoromethanes | Chlorodifluoromethane | Elimination of hydrogen halide with a strong base. beilstein-journals.org |

| Organotin Compounds | Trimethyl(trifluoromethyl)tin | Thermal decomposition or iodide-induced decomposition. beilstein-journals.org |

| Carbenoids | Fluoroiodomethylzinc carbenoid | Reaction of a fluoro-iodo-methane with a zinc reagent. acs.org |

Controlling the stereochemistry of the cyclopropane ring is a significant challenge and a primary focus of modern synthetic methods. The development of stereoselective approaches is crucial for producing specific isomers of fluorinated cyclopropanes, which is often a requirement for their application in pharmaceuticals. nih.gov

The use of chiral catalysts and ligands is a powerful strategy for achieving asymmetric induction in cyclopropanation reactions. acsgcipr.org By creating a chiral environment around the metal center, it is possible to control the facial selectivity of the carbene addition to the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.

Rhodium Catalysts: As mentioned earlier, chiral rhodium catalysts are highly effective. acs.org The choice of the chiral ligand bound to the rhodium center is critical for achieving high enantioselectivity. acs.org

Biocatalysis: An emerging and powerful approach is the use of engineered enzymes as catalysts. nih.gov Engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. nih.gov These biocatalysts can achieve excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.) for the cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile. nih.gov This enzymatic approach can overcome some of the limitations of traditional chemocatalytic methods. nih.gov Engineered myoglobins have also been used in the reaction of ethyl diazoacetate with difluoromethyl-substituted alkenes, resulting in high turnover numbers and high enantioselectivities. acs.org

Diastereoselective control is essential when the cyclopropanation reaction can lead to the formation of multiple diastereomers. This is particularly relevant when the alkene substrate or the carbene precursor already contains stereocenters.

Substrate Control: The existing stereochemistry in the alkene substrate can influence the direction of the incoming carbene, leading to diastereoselective cyclopropanation.

Catalyst Control: The choice of catalyst and ligands can also exert strong diastereoselective control. For example, in the synthesis of fluorocyclopropanes using a fluoroiodomethylzinc carbenoid and an allylic alcohol, excellent diastereoselectivities were achieved. acs.org Biocatalytic methods using engineered myoglobins have also demonstrated excellent diastereocontrol in the synthesis of fluorinated cyclopropanes. nih.gov

Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted. This can be a valuable strategy for obtaining enantioenriched fluorocyclopropanes. utdallas.edu One of the current strategies to access enantioenriched fluorocyclopropanes includes the kinetic resolution of racemic difluorocyclopropyl esters. utdallas.edu

Biocatalytic Strategies for Stereoselective Cyclopropanation

The demand for enantiomerically pure fluorinated cyclopropanes in medicinal chemistry has spurred the development of biocatalytic methods capable of high stereoselectivity. digitellinc.comutdallas.edu These strategies often overcome the limitations of traditional chemocatalytic approaches. digitellinc.com

Engineered heme-containing proteins, particularly myoglobin-based catalysts, have emerged as powerful tools for stereoselective cyclopropanation. utdallas.edunih.gov These biocatalysts facilitate carbene transfer reactions with exceptional control over both diastereoselectivity and enantioselectivity. digitellinc.comnih.gov By modifying the active site of myoglobin (B1173299), researchers have created catalysts that can accommodate a range of fluorinated olefins and diazo compounds, leading to the synthesis of mono- and gem-difluorinated cyclopropanes with high yields and stereopurity. utdallas.edunih.gov For instance, the cyclopropanation of various gem-difluoroalkenes with diazoacetonitrile using an engineered myoglobin catalyst has been reported to achieve diastereomeric ratios of up to 99:1 and enantiomeric excesses of 99%. nih.gov

This biocatalytic approach has also been successfully applied to the synthesis of trisubstituted cyclopropanes containing the difluoromethyl (CHF2) group, a significant bioisostere in drug discovery. rochester.edu Engineered myoglobin variants can catalyze the reaction of α-difluoromethyl alkenes with ethyl diazoacetate to produce CHF2-containing cyclopropanes with high yields and excellent stereoselectivity (up to >99% de and ee). rochester.edu The versatility of these biocatalysts is further demonstrated by their ability to facilitate enantiodivergent synthesis and to cyclopropanate mono- and trifluoromethylated olefins. rochester.eduresearchgate.net

The development of these biocatalytic systems represents a significant advancement, providing access to valuable fluorinated building blocks that were previously difficult to obtain. utdallas.edurochester.edu The scalability of these enzymatic reactions has been demonstrated through the gram-scale synthesis of key gem-difluorinated cyclopropane intermediates. nih.gov

Table 1: Biocatalytic Stereoselective Cyclopropanation of Fluorinated Alkenes

| Fluorinated Alkene Type | Diazo Compound | Biocatalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| gem-Difluoroalkenes | Diazoacetonitrile | Engineered Myoglobin | Up to 99:1 d.r., 99% e.e. | nih.gov |

| α-Difluoromethyl alkenes | Ethyl diazoacetate | Engineered Myoglobin | Up to >99% de, >99% e.e. | rochester.edu |

| Monofluoromethylated olefins | Ethyl diazoacetate | Engineered Myoglobin | Enantioenriched | rochester.edu |

| Trifluoromethylated olefins | Ethyl diazoacetate | Engineered Myoglobin | Enantioenriched | rochester.edu |

Non-Carbene Ring-Forming Reactions for Fluorinated Cyclopropanes

While carbene-based methods are prevalent, non-carbene strategies offer alternative and often complementary pathways to fluorinated cyclopropanes. These methods involve constructing the three-membered ring through intramolecular cyclizations or skeletal rearrangements.

Intramolecular cyclization provides a powerful method for the synthesis of fluorinated cyclopropanes, often starting from acyclic precursors. thieme.debeilstein-journals.org One innovative approach combines photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling reaction. thieme.de This strategy allows for the formation of a C-C bond between a difluoromethyl group (CF2H) and a benzylic ether within the same molecule, effectively closing the cyclopropane ring. thieme.de

Another established intramolecular route is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.orgresearchgate.net While broadly applicable, specific variations have been developed for fluorinated systems. For example, the reaction of alkyl triflones with electron-deficient alkenes proceeds via a tandem Michael addition and intramolecular nucleophilic cyclization to yield fluorinated cyclopropanes. researchgate.net These intramolecular strategies are particularly valuable for accessing cyclopropanes with electron-withdrawing groups, which can be challenging to synthesize via traditional carbene methods. beilstein-journals.org

Skeletal rearrangement reactions offer a unique entry to fluorinated cyclopropanes by altering the carbon skeleton of a larger ring system. A notable example is the fluorinative ring contraction of four-membered rings to form three-membered rings. nih.govacs.org

Researchers have developed an organocatalysis-based strategy that utilizes an I(I)/I(III) catalysis platform to achieve a 4 → 3 fluorinative ring contraction. nih.govacs.orgwhiterose.ac.uk In this method, disubstituted bicyclobutanes (BCBs) serve as masked cyclobutene (B1205218) equivalents. nih.govacs.org In the presence of an inexpensive hydrogen fluoride (B91410) (HF) source and a hypervalent iodine catalyst, the strained bicyclobutane undergoes a rearrangement to furnish cis-α,α-difluorinated cyclopropanes with high stereoselectivity (up to >20:1 cis:trans) and in good yields (up to 88%). nih.govacs.org Mechanistic studies suggest that this unprecedented rearrangement proceeds through a stabilized cationic intermediate. nih.govacs.org This methodology provides access to cis-configured α,α-difluorocyclopropanes, which are considered valuable isosteres in medicinal chemistry. nih.govacs.org

Electrochemical and redox-neutral methods represent a modern and often milder approach to cyclopropane synthesis, avoiding harsh reagents. nih.govelectrosynthesis.com

A redox-neutral photocatalytic cyclopropanation of olefins has been developed using a bench-stable, bifunctional reagent, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate. nih.gov This method, which employs an organic photocatalyst and visible light, can be used to cyclopropanate a wide array of olefins, including those substituted with trifluoromethyl groups. nih.gov The reaction proceeds via a radical/polar crossover mechanism and is notable for its excellent functional group tolerance. nih.gov

Electrochemical methods also provide a pathway to cyclopropanes. iaea.org These reactions can be either direct, occurring at the anode or cathode, or indirect, employing electrogenerated mediators. iaea.org While the direct electrochemical synthesis of fluorinated cyclopropanes is less common, the principles of electrosynthesis offer a promising avenue for future developments in this area. electrosynthesis.comacs.org

Strategies for Introducing Fluorine onto Cyclopropane Scaffolds

An alternative to building the fluorinated ring from scratch is to introduce fluorine onto a pre-formed cyclopropane ring.

Direct fluorination involves the reaction of a cyclopropane substrate with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose due to their stability and safety compared to elemental fluorine. wikipedia.orgnumberanalytics.com The mechanism of electrophilic fluorination is complex and can involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

The success of direct fluorination often depends on the nature of the cyclopropane substrate. For instance, the oxidative fluorination of 2-pyrazoline (B94618) derivatives has been shown to produce 1-fluoro-cyclopropanecarboxylates. acs.org In some cases, the reaction of certain triterpene backbones with elemental fluorine can lead to the formation of a fluoro-cyclopropane derivative through the attack of an inactive methyl group on a short-lived α-fluorocarbocation. researchgate.net

Halogen Exchange and Dehydrohalogenation Approaches

Halogen exchange and dehydrohalogenation reactions represent classical yet effective strategies for the synthesis of fluorinated compounds. While direct evidence for the synthesis of 2-Fluoro-1,1'-bi(cyclopropane) via these specific routes is not extensively documented in publicly available literature, the principles can be applied to plausible synthetic precursors of the bicyclopropyl (B13801878) system. These methods often involve the initial synthesis of a halogenated bicyclopropane derivative, which then undergoes either direct substitution with a fluoride source or elimination followed by a fluorination step.

Halogen Exchange Fluorination

The Finkelstein reaction, a cornerstone of halogen exchange, traditionally involves the conversion of an alkyl chloride or bromide to an alkyl iodide. However, its application has been extended to fluorination by employing a suitable fluoride salt. The efficiency of this SN2 reaction is highly dependent on the nature of the substrate, the leaving group, the fluoride source, and the solvent system.

For a bicyclopropyl system, a potential synthetic pathway could involve the initial preparation of a 2-bromo- or 2-chloro-1,1'-bi(cyclopropane). The subsequent halogen exchange would be a critical step, where a fluoride anion displaces the heavier halogen.

Plausible Synthetic Scheme via Halogen Exchange:

M-F represents a fluoride source, such as KF, CsF, or AgF.

Key considerations for this approach include the stereochemistry of the starting material and the potential for retention or inversion of configuration at the reaction center. The rigid structure of the bicyclopropane framework can influence the accessibility of the carbon-halogen bond to the incoming nucleophile.

While specific data for the fluorination of a 2-halo-1,1'-bicyclopropane is scarce, studies on the halogen exchange of other aliphatic fluorine compounds provide insight into the reaction conditions. For instance, the use of trialkylaluminum in conjunction with a titanocene (B72419) dihalide catalyst has been shown to facilitate halogen exchange reactions under mild conditions.

Table 1: Illustrative Halogen Exchange Conditions for Alkyl Halides

| Substrate (Analogous) | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-1-phenylcyclopropane | AgF | Acetonitrile | 80 | Moderate |

| 2-Bromooctane | KF/18-crown-6 | Acetonitrile | 82 | High |

| 1-Chloro-1-methylcyclohexane | Spray-dried KF | Acetonitrile | 82 | 75 |

This table presents generalized conditions for analogous systems and is for illustrative purposes. Specific conditions for the bicyclopropyl system would require experimental optimization.

Dehydrohalogenation Approaches

Dehydrohalogenation is a powerful method for introducing unsaturation into a molecule and can be a key step in a multi-step synthesis of fluorinated cyclopropanes. This approach typically involves the elimination of a hydrogen halide from a vicinal or geminal dihalide to form an alkene or a cyclopropene (B1174273), respectively. The resulting unsaturated intermediate can then be subjected to a fluorination reaction.

A hypothetical route to 2-Fluoro-1,1'-bi(cyclopropane) could start from a 2,2-dihalo-1,1'-bi(cyclopropane). Dehydrohalogenation of this precursor would likely lead to a highly strained bicyclopropylidene intermediate, which could then potentially be trapped with a fluorine source.

Alternatively, a vicinal dihalide, such as 2-bromo-3-chloro-1,1'-bi(cyclopropane), could undergo dehydrohalogenation to form a bicyclopropyl halide with a double bond, which would then require further functionalization to introduce the fluorine atom.

The choice of base is critical in dehydrohalogenation reactions, with common bases including potassium hydroxide (B78521) (KOH), sodium amide (NaNH2), and potassium tert-butoxide (t-BuOK). The regioselectivity and stereoselectivity of the elimination are governed by factors such as the nature of the substrate, the base, and the reaction conditions.

Table 2: Representative Dehydrohalogenation Reactions

| Substrate | Base | Product | Conditions |

| 1,1-Dibromo-2-phenylcyclopropane | t-BuOK | 1-Bromo-2-phenylcyclopropene | THF, -78 °C |

| 1-Chloro-2-bromoethane | KOH | Vinyl bromide | Ethanol, heat |

| cis-1,2-Dichlorocyclohexane | NaNH2 | Cyclohexyne (trapped) | Liquid NH3 |

This table illustrates the general principle of dehydrohalogenation. The application to a bicyclopropyl system would present unique reactivity due to ring strain.

The subsequent fluorination of the unsaturated intermediate formed via dehydrohalogenation is a non-trivial step. Electrophilic fluorinating agents, such as Selectfluor®, or nucleophilic sources in combination with a suitable catalyst, could potentially be employed.

While direct, detailed research findings for the synthesis of 2-Fluoro-1,1'-bi(cyclopropane) using these specific methodologies are not readily found, the foundational principles of halogen exchange and dehydrohalogenation provide a strategic framework for the design of synthetic routes to this and other novel fluorinated bicyclopropane analogs. The successful implementation would rely on careful selection of precursors and optimization of reaction conditions to navigate the unique reactivity of the strained bicyclopropyl system.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 1,1 Bi Cyclopropane Derivatives

Ring-Opening Reactions and Transformations

The inherent ring strain of the cyclopropane (B1198618) moiety, further influenced by fluorine substitution, makes these compounds susceptible to various ring-opening reactions. beilstein-journals.org These transformations can be initiated thermally, or by the action of electrophiles or nucleophiles, leading to a diverse array of acyclic and cyclic products.

Thermal activation of fluorinated cyclopropanes can induce stereomutation and isomerization reactions. The substitution of hydrogen with fluorine on a cyclopropane ring leads to a notable weakening of the carbon-carbon bond opposite the fluorine atom. beilstein-journals.orgnih.gov This effect facilitates homolytic C-C bond cleavage upon heating, initiating various transformations. beilstein-journals.org For instance, the thermal isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane has been documented. nih.gov

The presence of fluorine atoms is proposed to increase the strain energy of the cyclopropane ring by approximately 5 kcal/mol per fluorine atom, which in turn lowers the activation energy for thermal rearrangements. beilstein-journals.orgnih.govstrath.ac.uk This increased reactivity allows for transformations to occur at lower temperatures compared to their non-fluorinated counterparts. beilstein-journals.orgnih.gov Theoretical studies on the thermal isomerization of cis- and trans-1,2-dideuteriocyclopropane suggest the intermediacy of a propane-1,3-diyl species. thieme-connect.de The course of these rearrangements can be significantly influenced by the nature and position of substituents on the cyclopropane ring. thieme-connect.de

Recent studies have shown that metalloradical catalysis can facilitate the reversible cis/trans-isomerization of vinylcyclopropanes at room temperature, proceeding through a process of chiral inversion. nih.gov This method offers a mild alternative to thermal conditions, which often require high temperatures and can lead to a loss of stereochemical information. nih.gov

Table 1: Thermal Rearrangement Data of Selected Fluorinated Cyclopropanes

| Compound | Temperature (°C) | Products | Observations |

| trans-1,2-dichloro-3,3-difluorocyclopropane | Not specified | Isomerization product | Demonstrates thermal stereomutation. nih.gov |

| cis-1-methyl-2-vinylcyclopropane | 166-220 | cis-hexa-1,4-diene | Proceeds via a 1,5-hydrogen shift. researchgate.net |

| trans-1-methyl-2-vinylcyclopropane | 296-328 | cis-hexa-1,4-diene and 3-methylcyclopentene | Two parallel unimolecular pathways. researchgate.net |

| Pentafluorocyclopropane | 170-250 | Products of difluorocarbene elimination | Decomposes exclusively via :CF2 elimination. rsc.org |

| 1,1,2-trifluoro-2-trifluoromethyl-cyclopropane | 170-250 | Olefinic rearrangement product | Undergoes exclusive rearrangement. rsc.org |

The strained C-C bonds of the cyclopropane ring in 2-fluoro-1,1'-bi(cyclopropane) derivatives can be cleaved by both electrophilic and nucleophilic reagents. The presence of a fluorine atom can influence the regioselectivity of these ring-opening reactions.

Brønsted acid catalysis in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has proven effective for the nucleophilic ring-opening of donor-acceptor cyclopropanes at room temperature. nih.govacs.org This methodology is applicable to a broad range of cyclopropanes, including those with single keto-acceptor groups, and accommodates various nucleophiles such as arenes, indoles, azides, diketones, and alcohols. nih.govacs.org The fluorinated solvent plays a crucial role in enhancing the electrophilicity of the cyclopropane ring. researchgate.net

Ring-opening of cyclopropanes can also be achieved under oxidative conditions. Photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes allows for the construction of β-amino ketone derivatives. researchgate.net This process is thought to proceed through a reactive radical cation intermediate formed by single-electron transfer. researchgate.net

The reaction of cyclopropylphosphine oxides with sodium salts of amides can lead to dihydropyrrole derivatives through a presumed cyclopropane ring-opening followed by intramolecular olefination. chempedia.info Suitably activated cyclopropanes can also undergo ring-opening by soft nucleophiles like sodium or potassium cyanide. chempedia.info

The vinylcyclopropane (B126155) rearrangement, a thermally or catalytically induced transformation of a vinylcyclopropane to a cyclopentene, is a powerful tool in organic synthesis. strath.ac.ukwikipedia.orgorganicreactions.org The introduction of fluorine atoms into the cyclopropane ring significantly impacts the kinetics of this rearrangement. beilstein-journals.orgnih.gov The increased ring strain and the weakening of the distal C-C bond in gem-difluorocyclopropanes facilitate the reaction, often allowing it to proceed at much lower temperatures than the prototypical vinylcyclopropane rearrangement. beilstein-journals.orgnih.govstrath.ac.uk

For example, the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate occurs at 100 °C to yield the corresponding difluorinated cyclopentene. nih.gov In contrast, the cis-isomer first isomerizes to the trans-isomer before rearranging. nih.gov This highlights the high regioselectivity of the ring cleavage, which typically occurs at the weaker C1-C3 bond in 2,2-difluoro-1-alkenylcyclopropanes. nih.gov

Recent advancements have shown that rhodium catalysts can mediate the enantioconvergent and chemodivergent rearrangement of racemic vinyl gem-difluorocyclopropanes. chemrxiv.org This process, which involves a ring-opening/β-fluoride elimination sequence to generate a vinylic allyl rhodium intermediate, can lead to the formation of either chiral cyclopentenones or gem-difluorocyclopentenes with high enantioselectivity. chemrxiv.org Organocatalytic methods have also been developed for the enantioselective vinylcyclopropane-cyclopentene rearrangement of (vinylcyclopropyl)acetaldehydes, proceeding through an enamine activation mechanism.

Table 2: Activation Energies for Vinylcyclopropane Rearrangements

| Precursor | Activation Energy (kcal/mol) | Notes |

| Prototypical Vinylcyclopropane | ~50-51.7 | High temperature required. strath.ac.uk |

| Difluorinated Precursors | Lower by up to 10.3 | Increased strain energy facilitates rearrangement. strath.ac.uk |

| Pentafluorinated Precursor (4b) | 28.4 | Lowest reported activation energy in one study, attributed to higher strain. strath.ac.uk |

Cross-Coupling and Functionalization Reactions

Beyond ring-opening and rearrangements, the carbon framework of 2-fluoro-1,1'-bi(cyclopropane) derivatives can be elaborated through cross-coupling and other functionalization reactions, enabling the construction of more complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming new carbon-carbon bonds. While challenging due to the high strain of the cyclopropene (B1174273) ring which can facilitate ring-opening of cyclopropenyl-metal intermediates, successful cross-coupling methodologies have been developed. epfl.chnih.gov

A synergistic gold/silver dual-catalysis system has been reported for the cross-coupling of cyclopropenyl benziodoxoles with terminal cyclopropenes, providing a general method to access multisubstituted 1,1'-bicyclopropenyl derivatives under mild conditions. nih.gov Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize 3-aryl-substituted cyclic 1,2-dicarbonyl compounds from the corresponding 3-halo-1,2-dicarbonyls and arylboronic acids. researchgate.net Furthermore, Stille cross-coupling of a bench-stable (1-fluorocyclopropyl)stannane reagent with a variety of aryl and alkenyl halides has been demonstrated, showcasing the utility of fluorinated cyclopropyl (B3062369) building blocks in C-C bond formation. researchgate.net

The introduction of heteroatoms and complex functional groups further expands the chemical space accessible from 2-fluoro-1,1'-bi(cyclopropane) derivatives. The reactivity of donor-acceptor cyclopropanes allows for their formal [3+2] cycloaddition with various partners. For instance, Lewis acid-activated donor-acceptor cyclopropanes can react with N- and S-nucleophiles. researchgate.net

The development of methods for the stereoselective synthesis of fluorinated cyclopropanes is of significant interest. thieme.denih.govutdallas.eduacs.org Biocatalytic strategies using engineered myoglobin-based catalysts have enabled the highly diastereo- and enantioselective cyclopropanation of gem-difluoroalkenes with diazoacetonitrile. nih.govutdallas.edu Rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo reagents has also proven effective for accessing enantioenriched fluorocyclopropanes. acs.org Additionally, a [2+1] annulation reaction of di- or trifluorodiazoethane with (alkylidene)malononitriles provides a direct route to densely functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles. rsc.org

Ring-opening of donor-acceptor cyclopropanes with nucleophiles like 6-amino-1,3-dimethyluracil (B104193) can be used to synthesize complex heterocyclic systems such as pyrimido[4,5-b]azepines. acs.org Furthermore, the oxo-amination of cyclopropanes via photoredox catalysis provides a pathway to β-amino ketone derivatives, demonstrating a method for introducing both nitrogen and oxygen functionalities. researchgate.net

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to predicting and controlling the chemical transformations of 2-fluoro-1,1'-bi(cyclopropane) derivatives. The high ring strain of the cyclopropane moieties, combined with the strong electronic effects of the fluorine substituent, gives rise to complex and fascinating reaction mechanisms.

The formation and transformation of cyclopropane rings can proceed through two primary mechanistic pathways: concerted or stepwise. In a concerted mechanism , all bond-breaking and bond-forming events occur in a single, coordinated step through a single transition state. beilstein-journals.org Conversely, a stepwise mechanism involves multiple steps and the formation of one or more reactive intermediates, such as carbocations or radicals. beilstein-journals.org

The choice between these pathways is highly dependent on the specific reactants, reaction conditions, and the electronic nature of the substituents on the cyclopropane ring.

Cyclopropanation Reactions: The synthesis of cyclopropanes, for instance, via carbene addition to an alkene, is often stereospecific, which is a strong indicator of a concerted mechanism. However, the presence of certain substituents or reaction conditions can favor a stepwise pathway involving a diradical or zwitterionic intermediate. For fluorinated cyclopropanes, the pathway can be influenced by the nature of the carbene source.

Ring-Opening Reactions: The transformations of cyclopropane derivatives, particularly ring-opening reactions, also exhibit this mechanistic duality. The inherent ring strain makes these compounds susceptible to reactions that relieve this strain. The substitution of hydrogen with fluorine can weaken the distal C-C bond (the bond opposite the fluorine atom), predisposing fluorocyclopropanes to undergo transformations initiated by homolytic C-C bond cleavage. beilstein-journals.org Thermal rearrangements of gem-difluorocyclopropanes, for example, are often initiated by the breaking of the weakened C-C bond. beilstein-journals.org

The table below summarizes the key distinctions between concerted and stepwise mechanisms relevant to cyclopropane chemistry.

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | Single Step | Multiple Steps |

| Intermediates | No intermediates formed | One or more intermediates (e.g., carbocation, radical) are formed |

| Transition States | A single transition state | Multiple transition states |

| Stereochemistry | Often stereospecific (stereochemistry of reactants is preserved in the products) | Often non-stereospecific (loss of stereochemical information can occur) |

| Examples in Cyclopropane Chemistry | Simmons-Smith Cyclopropanation, many carbene additions | Some radical-mediated cyclizations, certain ring-opening reactions |

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated cyclopropanes. Density Functional Theory (DFT) and other high-level calculations provide detailed insights into the structures and energies of transition states and reactive intermediates that are often too transient to be observed experimentally. acs.orgnih.gov

For fluorinated bicyclopropane systems, computational studies can predict:

Reaction Barriers: By calculating the energy of the transition state relative to the reactants, the activation energy for a given reaction can be determined, allowing for comparison between different potential pathways.

Intermediate Stability: The energies of potential intermediates (e.g., carbocations, radicals) can be calculated to assess their viability and lifetime.

Geometric Parameters: The bond lengths and angles in transition state structures reveal the extent of bond formation and breakage at the energetic peak of the reaction. For instance, in a concerted cycloaddition, the two new C-C bonds may not form at exactly the same rate, leading to an "asynchronous" transition state.

A computational study on the rhodium(II)-catalyzed cyclopropanation with halodiazoacetates revealed that π-interactions between the halogen, the carbenoid carbon, and the rhodium atom stabilize the carbene intermediate. nih.gov This stabilization influences the subsequent cyclopropanation step. nih.gov Such studies have also shown that the trajectory of the alkene approaching the carbene (e.g., "end-on" vs. "side-on") can significantly affect the stereochemical outcome of the reaction. nih.gov

The following table presents hypothetical computational data for a ring-opening reaction of a 2-fluoro-bicyclopropane derivative, illustrating how such data can distinguish between a concerted and a stepwise pathway.

| Parameter | Concerted Pathway | Stepwise Pathway (Radical Intermediate) |

| Activation Energy (kcal/mol) | 25 | 30 (for initial bond cleavage) |

| Intermediate | None | Diradical |

| Transition State Geometry | Elongated C-C bonds, partial rehybridization of carbons | Initial TS: One elongated C-C bond; Second TS: Radical attack on another part of the molecule |

This table is illustrative and based on general principles of cyclopropane reactivity.

The substitution of a hydrogen atom with fluorine on a cyclopropane ring has profound stereoelectronic effects that modulate the molecule's reactivity and the selectivity of its reactions. beilstein-journals.org

Key Effects of Fluorine Substitution:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) can polarize the C-F bond and adjacent C-C bonds. This can create a dipole moment and influence the molecule's interaction with other polar reagents.

Bond Strength: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage. Conversely, the presence of a fluorine atom can weaken the vicinal (adjacent) and geminal (on the same carbon) C-C bonds in the cyclopropane ring, lowering the activation energy for ring-opening reactions. beilstein-journals.org

Stereoelectronic Effects: The orientation of the C-F bond relative to the reacting centers can influence the stereochemical outcome of a reaction. For example, in elimination reactions, the anti-periplanar alignment of a C-H and a C-F bond might be favored.

Carbene/Carbenoid Stability: In the context of cyclopropane synthesis from fluorinated precursors, the fluorine atom can stabilize the carbene intermediate through resonance (+M effect), where a lone pair on the fluorine is donated to the vacant p-orbital of the carbene carbon. beilstein-journals.org This stabilization, however, also makes the carbene more electrophilic. beilstein-journals.org

The following table outlines how fluorine substitution can influence the reactivity and selectivity in reactions involving cyclopropane derivatives.

| Reaction Type | Influence of Fluorine Substitution |

| Ring Opening | Weakens the distal C-C bond, lowering the temperature required for thermal rearrangements and facilitating reactions initiated by C-C bond cleavage. beilstein-journals.org |

| Addition Reactions | The electron-withdrawing nature of fluorine can deactivate the cyclopropane ring towards electrophilic attack but may activate it for nucleophilic attack or ring-opening. |

| Cyclopropanation (synthesis) | Fluorine-containing carbenes are generally more electrophilic, reacting faster with electron-rich alkenes. beilstein-journals.org |

| Acidity/Basicity of Adjacent Groups | The inductive effect of fluorine can increase the acidity of nearby C-H bonds. |

Spectroscopic Characterization Techniques and Computational Analysis of 2 Fluoro 1,1 Bi Cyclopropane

Advanced Spectroscopic Methods for Structural Elucidation

The precise determination of the three-dimensional structure and connectivity of 2-Fluoro-1,1'-bi(cyclopropane) relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework and pinpointing the location of the fluorine atom, while X-ray crystallography can provide unequivocal proof of its absolute stereochemistry and solid-state conformation.

NMR spectroscopy is a cornerstone in the characterization of fluorinated organic molecules like 2-Fluoro-1,1'-bi(cyclopropane). The presence of the highly sensitive ¹⁹F nucleus (100% natural abundance) provides a powerful spectroscopic handle for structural elucidation. researchgate.nethuji.ac.il A typical analysis involves a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR. nih.gov

In the ¹⁹F NMR spectrum, the chemical shift of the fluorine atom in a cyclopropyl (B3062369) ring is expected to appear in a characteristic range, influenced by the electronic environment. For instance, the chemical shift range for a fluorine atom in a -CF- group can be from +140 to +250 ppm relative to CFCl₃. ucsb.edu The precise chemical shift for 2-Fluoro-1,1'-bi(cyclopropane) would be sensitive to the molecule's specific conformation and any through-space or through-bond electronic interactions with the second cyclopropyl ring.

Furthermore, spin-spin coupling constants provide invaluable information about the connectivity and stereochemistry of the molecule. huji.ac.il The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are particularly diagnostic. For example, geminal (²JHF) and vicinal (³JHF) couplings can help to establish the relative stereochemistry of the fluorine substituent with respect to the protons on the cyclopropyl ring. The analysis of these coupling constants, often facilitated by 2D correlation experiments like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov

Representative ¹⁹F NMR Data for Fluorinated Cyclopropanes and Related Structures

| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Representative Coupling Constants (Hz) |

| Fluorocyclopropanes (-CF-) | +140 to +250 ucsb.edu | ²JHF: ~48-80, ³JHF(cis): ~8-15, ³JHF(trans): ~2-8 |

| Fluoroalkenes (=CF-) | -70 to -130 | ²JHF: ~85, ³JHF(cis): ~20, ³JHF(trans): ~48 chemicalbook.com |

| Trifluoromethylcyclopropanes (-CF₃) | +40 to +80 ucsb.edu |

This table presents generalized data for classes of compounds analogous to 2-Fluoro-1,1'-bi(cyclopropane) to illustrate the utility of ¹⁹F NMR. Specific values for the target compound would require experimental determination.

While NMR spectroscopy provides excellent insight into the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide precise bond lengths, bond angles, and torsional angles. nih.gov For a molecule like 2-Fluoro-1,1'-bi(cyclopropane), which can exist as multiple stereoisomers, X-ray crystallography is the gold standard for assigning the (R) or (S) configuration at the chiral carbons.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods provide a deeper understanding of the intrinsic properties of 2-Fluoro-1,1'-bi(cyclopropane). These approaches can model aspects of the molecule that are difficult to probe experimentally, such as transition states of reactions, detailed electronic structures, and the energetic landscape of different conformations.

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions and the electronic properties of molecules. nih.gov For the synthesis of 2-Fluoro-1,1'-bi(cyclopropane), DFT calculations can be employed to model the reaction pathways of potential synthetic routes, such as the cyclopropanation of a fluorinated olefin. utdallas.edu By calculating the energies of reactants, transition states, and products, the most plausible reaction mechanism can be identified. researchgate.netbeilstein-journals.org For instance, DFT studies on metal-catalyzed cyclopropanation reactions have elucidated the role of the catalyst and the factors controlling stereoselectivity. nih.gov

The electronic properties of 2-Fluoro-1,1'-bi(cyclopropane), such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis, can also be computed using DFT. The MEP map reveals the distribution of electron density and can predict sites susceptible to nucleophilic or electrophilic attack. The energies and shapes of the HOMO and LUMO are crucial for understanding the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. NBO analysis can provide insights into hyperconjugative interactions that may influence the molecule's stability and conformational preferences.

The introduction of a fluorine atom and the presence of two interconnected cyclopropyl rings in 2-Fluoro-1,1'-bi(cyclopropane) lead to a complex conformational landscape and significant ring strain. Computational methods are well-suited to explore these aspects. Conformational analysis using methods like MP2 or DFT can identify the various stable conformers of the molecule and calculate their relative energies. nih.gov For fluorinated cyclopropanes, stereoelectronic effects, such as hyperconjugative interactions between the C-F bond and the cyclopropyl ring orbitals, play a significant role in determining the preferred conformation. nih.govresearchgate.net

The strain energy of a cyclic molecule is a measure of its inherent instability compared to an analogous acyclic reference compound. For bicyclopropyl (B13801878) systems, the total strain energy is influenced by the strain of the individual cyclopropane (B1198618) rings and any additional strain arising from their junction. mdpi.com Fluorination can further modulate this strain. researchgate.net Computational methods can quantify the strain energy through various theoretical constructs, such as homodesmotic reactions, providing a value for the energy released upon hypothetical ring-opening. nih.gov

Calculated Strain Energies for Representative Cycloalkanes

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclopropane | G3(MP2) | 27.5 |

| Bicyclopropyl | MM3 | 55.4 |

| Spiropentane | G3(MP2) | 63.2 |

| [1.1.1]Propellane | G3(MP2) | 98.2 |

| 1,1-Difluorocyclopropane | ab initio | ~42.4 (estimated from heat of hydrogenation) researchgate.net |

This table provides a comparative look at the strain energies of related cyclic and bicyclic hydrocarbons, as well as an estimate for a fluorinated cyclopropane, to contextualize the expected strain in 2-Fluoro-1,1'-bi(cyclopropane). The specific strain energy for the target molecule would depend on its unique stereochemistry and conformation.

The electronic structure of 2-Fluoro-1,1'-bi(cyclopropane), as calculated by computational methods, can be used to predict its reactivity and the selectivity of its reactions. The presence of the electronegative fluorine atom polarizes the cyclopropyl ring, creating electron-deficient and electron-rich regions. This polarization, along with the unique electronic nature of the "bent" bonds of the cyclopropane ring, governs how the molecule interacts with various reagents. nih.govnih.govresearchgate.net

For instance, in reactions involving nucleophilic attack, the calculated MEP and LUMO can indicate the most likely site of reaction. Similarly, for reactions proceeding through radical or pericyclic mechanisms, the distribution and energies of the frontier molecular orbitals can predict the feasibility and stereochemical outcome of the reaction. In the context of metal-catalyzed reactions, computational models can help explain the observed regioselectivity and enantioselectivity by analyzing the interactions between the substrate, the catalyst, and the incoming reagent in the transition state. rsc.org The application of these predictive models is crucial for the rational design of synthetic strategies involving 2-Fluoro-1,1'-bi(cyclopropane) and for understanding its potential role in various chemical transformations. nih.gov

Synthetic Applications and Derivative Synthesis of 2 Fluoro 1,1 Bi Cyclopropane and Its Analogues

Utilization as Chiral Building Blocks in Organic Synthesis

Fluorinated cyclopropanes are highly sought-after structural motifs in medicinal chemistry due to the advantageous properties conferred by both the cyclopropane (B1198618) ring and fluorine atoms. nih.gov The combination of the rigid cyclopropane scaffold with the unique electronic effects of fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govnih.gov Consequently, the development of stereoselective methods to access enantioenriched fluorinated cyclopropanes is of paramount importance. nih.govacs.org

Several strategies have been developed for the asymmetric synthesis of fluorinated cyclopropanes, establishing them as valuable chiral building blocks. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction.

One notable approach involves biocatalysis, where engineered enzymes are used to catalyze the cyclopropanation of fluorinated alkenes with high stereoselectivity. For instance, engineered myoglobin-based catalysts have been successfully employed for the asymmetric cyclopropanation of a variety of gem-difluoroalkenes and a monofluorinated alkene with diazoacetonitrile, affording the corresponding fluorinated cyclopropanes with excellent diastereomeric ratios and enantiomeric excesses. nih.gov This biocatalytic method has proven effective for transformations that are challenging to achieve with traditional chemocatalysts. nih.gov

Transition metal-catalyzed reactions also play a crucial role in the synthesis of chiral fluorinated cyclopropanes. nih.govacs.org Chiral rhodium and copper catalysts have been extensively used for the enantioselective cyclopropanation of alkenes with diazo compounds. nih.govacs.org For example, the cyclopropanation of a vinyl fluoride (B91410) with ethyl diazoacetate in the presence of a copper catalyst has been used to generate a monofluorinated cyclopropanecarboxylate (B1236923) as a mixture of racemic trans- and cis-isomers, which can then be further manipulated. nih.gov

Furthermore, chiral dioxaborolane-mediated zinc carbenoid approaches have been successful in producing enantioenriched fluorocyclopropanes with high diastereoselectivity and enantioselectivity. acs.org These methods provide access to a diverse range of chiral fluorinated cyclopropane building blocks that can be incorporated into more complex molecules. The ability to synthesize these compounds in a stereocontrolled manner opens up avenues for the exploration of new chemical space in drug discovery and materials science. nih.govnih.gov

Preparation of Functionalized Cyclopropane Derivatives with Tailored Properties

The synthesis of functionalized cyclopropane derivatives from 2-fluoro-1,1'-bi(cyclopropane) and its analogues allows for the fine-tuning of molecular properties for various applications. beilstein-journals.org The presence of the fluorine atom and the strained cyclopropane rings provides a unique reactive handle for further chemical modifications. beilstein-journals.org

Methods for preparing fluorinated cyclopropanes generally fall into three categories: carbene-based cyclopropanation, non-carbene methods, and the transformation of functional groups on pre-existing cyclopropane rings. d-nb.info The most common approach involves the generation of a fluorine-containing carbene, which then reacts with an alkene. beilstein-journals.orgd-nb.info The electrophilicity of these carbenes is a key factor in their reactivity. beilstein-journals.org

The introduction of fluorine can significantly alter the physicochemical properties of the parent molecule. beilstein-journals.orgnih.gov For instance, fluorination can affect charge distribution, electrostatic potential, and solubility. d-nb.info These modifications are particularly relevant in the design of bioactive compounds, where properties such as lipophilicity and metabolic stability are crucial. nih.govthieme.de

A variety of functionalized cyclopropanes can be accessed through different synthetic strategies. For example, the reaction of gem-difluoroolefins with chloroform (B151607) in the presence of a phase-transfer catalyst can yield gem-difluorocyclopropanes with various functional groups. beilstein-journals.org Additionally, intramolecular cyclizations and exchange fluorination reactions have been developed to access fluorinated cyclopropanes, especially those bearing electron-withdrawing groups that are not readily accessible through carbene methods. d-nb.info

The reactivity of the cyclopropane ring itself can also be exploited. The strain within the three-membered ring makes it susceptible to ring-opening reactions, providing a pathway to other functionalized acyclic or cyclic compounds. beilstein-journals.org Conversely, the fluorine substituents can be removed while preserving the cyclopropane ring, as demonstrated by the reductive defluorination of a difluorocyclopropane derivative. d-nb.infonih.gov

Recent advancements have introduced novel methods for the synthesis of fluorinated cyclopropanes. One such method involves a photocatalytic olefin difluoromethylation coupled with a nickel-catalyzed intramolecular cross-electrophile coupling reaction. thieme.de This strategy provides a convenient route to the desired fluorinated cyclopropane motif. thieme.de The ability to synthesize a diverse array of functionalized fluorinated cyclopropanes with tailored properties underscores their importance as versatile intermediates in organic synthesis. beilstein-journals.orgthieme.de

Table 1: Synthetic Methods for Functionalized Fluorocyclopropanes

| Method | Description | Key Features |

| Carbene Cyclopropanation | Reaction of a fluorine-containing carbene with an alkene. beilstein-journals.orgd-nb.info | Most common method, particularly for alkenes with electron-donating groups. beilstein-journals.org |

| Intramolecular Cyclization | Ring-closing reactions of appropriately functionalized precursors. d-nb.info | Useful for accessing cyclopropanes with electron-withdrawing groups. d-nb.info |

| Functional Group Transformation | Modification of substituents on a pre-existing fluorocyclopropane (B157604) ring. d-nb.info | Allows for late-stage functionalization. |

| Nickel-Catalyzed Cross-Coupling | Intramolecular reaction of a CF₂H group with a benzylic ether. thieme.de | Provides a novel and convenient synthetic route. thieme.de |

Construction of Complex Polycyclic and Spirocyclic Scaffolds Incorporating Fluorinated Cyclopropanes

The unique reactivity of fluorinated cyclopropanes makes them valuable precursors for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. nih.govnih.govresearchgate.net These intricate scaffolds are prevalent in natural products and pharmaceuticals, and their synthesis is a significant goal in organic chemistry. nih.govresearchgate.net

The strain inherent in the cyclopropane ring can be harnessed as a driving force for ring-opening and cycloaddition reactions, leading to the formation of larger ring systems. researchgate.netcolab.ws For instance, donor-acceptor cyclopropanes can undergo cycloaddition reactions with various substrates to form carbo- and heterocyclic compounds. researchgate.net These reactions can be catalyzed by Lewis or Brønsted acids, often proceeding with high diastereoselectivity. researchgate.net

One strategy for constructing polycyclic scaffolds involves cascade reactions where a fluorinated cyclopropane is an intermediate. nih.govfrontiersin.org For example, a gold(I)-catalyzed sequential cyclopropanation, Cope rearrangement, and C–H functionalization of linear dienediyne substrates can lead to the formation of fused tricyclic skeletons. nih.govfrontiersin.org

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of molecules that can be synthesized from fluorinated cyclopropanes. nih.govresearchgate.netresearchgate.net Spirocyclopropanes are considered privileged scaffolds for creating libraries of densely functionalized spirocyclic compounds. researchgate.net The synthesis of spirocyclic scaffolds often involves the reaction of a cyclic ketone with a suitable reagent to introduce the spiro-fused cyclopropane ring. nih.gov For example, spirocyclic tetrahydrofurans can be constructed from N-Boc protected cyclic 2-aminoketones through a sequence involving the addition of homoallyl magnesium bromide, epoxidation, and subsequent intramolecular ring-opening. nih.gov

The development of one-pot reactions involving alkyne annulations has also emerged as a powerful tool for building polycyclic scaffolds. nih.gov These methods often exhibit high synthetic efficiency and allow for the rapid construction of molecular complexity. nih.gov While not directly starting from 2-fluoro-1,1'-bi(cyclopropane), the principles of these reactions, such as leveraging ring strain and employing catalytic cyclizations, are applicable to the elaboration of fluorinated cyclopropane derivatives into more complex structures.

The ability to incorporate fluorinated cyclopropanes into polycyclic and spirocyclic frameworks significantly expands the accessible chemical space for drug discovery and materials science. nih.govresearchgate.net The resulting molecules possess unique three-dimensional structures and electronic properties that can lead to novel biological activities and material characteristics.

Table 2: Examples of Complex Scaffolds from Cyclopropane Derivatives

| Scaffold Type | Synthetic Strategy | Key Features |

| Polycyclic Systems | Cascade reactions involving cyclopropanation and rearrangement. nih.govfrontiersin.org | Efficient construction of multiple rings in a single operation. nih.gov |

| Spirocyclic Compounds | Ring expansion of spirocyclopropanes. researchgate.net | Access to diverse and densely functionalized spirocycles. researchgate.net |

| Fused Heterocycles | Cycloaddition reactions of activated cyclopropanes. researchgate.net | Formation of various heterocyclic ring systems. researchgate.net |

Future Perspectives and Emerging Research Directions in 2 Fluoro 1,1 Bi Cyclopropane Chemistry

Development of Highly Efficient, Sustainable, and Scalable Synthetic Routes

A primary focus for the future will be the development of practical synthetic pathways to 2-Fluoro-1,1'-bi(cyclopropane) and its derivatives. Current methods for creating fluorinated cyclopropanes often rely on the cyclopropanation of alkenes with fluorine-containing carbenes or carbenoids. beilstein-journals.org However, these methods can have limitations in terms of efficiency and environmental impact.

Emerging strategies that could be adapted for 2-Fluoro-1,1'-bi(cyclopropane) include:

Biocatalysis: The use of engineered enzymes, such as myoglobin-based catalysts, offers a highly stereoselective and sustainable route to fluorinated cyclopropanes. utdallas.edu These biocatalytic systems can operate under mild conditions and have been used for gram-scale synthesis, demonstrating their potential for scalability. utdallas.edunih.gov

Advanced Catalytic Systems: Transition-metal catalysis, particularly with rhodium, copper, and palladium, is a cornerstone of cyclopropane (B1198618) synthesis. rsc.orgacs.orgnih.gov Future work will likely involve designing new ligand-metal complexes to improve the efficiency and selectivity of reactions that could form the bicyclopropane skeleton.

Flow Chemistry: The adoption of continuous-flow technology can enhance the scalability, safety, and throughput of cyclopropanation reactions, offering a route to multi-gram quantities of target molecules. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Fluorinated Cyclopropanes

| Synthetic Strategy | Key Features | Potential Advantages for 2-Fluoro-1,1'-bi(cyclopropane) | Citations |

|---|---|---|---|

| Biocatalysis | Utilizes engineered enzymes (e.g., myoglobins). | High stereoselectivity, sustainable, mild conditions. | utdallas.eduresearchgate.net |

| Metal-Catalyzed Cycloaddition | Employs transition metals like Rh, Cu, Pd. | High yields, potential for asymmetric synthesis. | nih.govacs.orgnih.gov |

| Photocatalysis | Uses light to drive reactions. | Novel reactivity, access to unique structures. | thieme.de |

| MIRC Reactions | Michael-initiated ring closure. | Utilizes readily available starting materials. | acs.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The strained bicyclopropane core, combined with the electronic influence of the fluorine atom, suggests that 2-Fluoro-1,1'-bi(cyclopropane) could exhibit unique reactivity. A key research direction will be to explore these reactivity patterns and develop new catalytic systems to exploit them.

Future investigations are expected to include:

C–H and C–C Bond Functionalization: Recent breakthroughs have shown that strained C–C bonds and C–H bonds within cyclopropane rings can be selectively functionalized using transition-metal catalysts, such as palladium and ruthenium. nih.govrsc.orgresearchgate.net Applying these methods to 2-Fluoro-1,1'-bi(cyclopropane) could allow for late-stage diversification, providing rapid access to a library of complex derivatives.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven effective in activating various cyclopropane derivatives, enabling novel transformations and cycloaddition reactions. researchgate.net Exploring NHC-catalyzed reactions of 2-Fluoro-1,1'-bi(cyclopropane) could unlock new synthetic pathways.

Photocatalytic and Electrocatalytic Methods: Modern synthetic methods employing photocatalysis and electrochemistry are expanding the toolbox of organic chemists. thieme.deresearchgate.net These techniques could enable previously inaccessible transformations of the 2-Fluoro-1,1'-bi(cyclopropane) scaffold under mild conditions.

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For 2-Fluoro-1,1'-bi(cyclopropane), computational modeling will be crucial for several areas:

Mechanism Elucidation: DFT calculations can provide detailed insights into reaction pathways, helping to explain the origins of chemo-, regio-, and stereoselectivity in synthetic reactions. nih.govresearchgate.net This understanding is vital for optimizing existing methods and developing new ones.

Rational Catalyst Design: By modeling the interactions between a catalyst and the substrate, researchers can rationally design new catalysts with enhanced activity and selectivity for the synthesis and functionalization of 2-Fluoro-1,1'-bi(cyclopropane).

Prediction of Properties: Computational models can predict the physicochemical properties of 2-Fluoro-1,1'-bi(cyclopropane) and its derivatives, such as polarity and conformational preference. rsc.org This information can guide the design of new molecules for specific applications in medicinal chemistry and materials science.

Expanding Substrate Scope and Functional Group Tolerance in Existing Methodologies

A persistent challenge in synthetic chemistry is the development of robust reactions that tolerate a wide variety of functional groups. For methodologies that could produce or modify 2-Fluoro-1,1'-bi(cyclopropane), expanding the substrate scope will be a significant area of future research.

Key goals in this area will include:

Overcoming Limitations: Many current cyclopropanation methods work well for electron-rich alkenes but are less effective for electron-deficient ones. beilstein-journals.org Research will focus on developing new catalysts and reaction conditions that are compatible with a broader range of starting materials.

Functional Group Compatibility: The ability to tolerate sensitive functional groups is critical for the synthesis of complex molecules, such as pharmaceuticals. rsc.orgresearchgate.net Future synthetic methods will be optimized to ensure they are compatible with groups like esters, amides, nitriles, and heterocycles, which would allow for the incorporation of the 2-Fluoro-1,1'-bi(cyclopropane) motif into diverse molecular architectures.

Table 2: Reported Functional Group Tolerance in Relevant Cyclopropane Syntheses

| Reaction Type | Tolerated Functional Groups | Citations |

|---|---|---|

| Ru(II)-Catalyzed Cyclopropanation | Esters, ethers, halides (Cl, Br), trifluoromethyl groups. | researchgate.net |

| Pd(0)-Catalyzed C-H Functionalization | Amides, esters, sulfonamides, ethers, halides (F, Cl). | rsc.orgresearchgate.net |

| Biocatalytic Cyclopropanation | Aryl, alkyl, and vinyl substituents on the alkene. | utdallas.edu |

| Cu(I)-Catalyzed Cycloaddition | N-Boc protected amines, various aliphatic chains. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-1,1'-bi(cyclopropane), and how can stereochemical purity be optimized?

- Methodology : The synthesis typically involves cyclopropanation of fluorinated precursors. For example, fluorophenylcyclopropane derivatives can be synthesized via [2+1] cycloaddition reactions using diazo compounds or via Simmons–Smith reactions with fluorinated alkenes. Stereochemical control is achieved using chiral catalysts (e.g., Rh(II) complexes) or by optimizing reaction conditions (temperature, solvent polarity) to favor specific transition states . Post-synthesis purification via recrystallization or chromatography enhances stereochemical purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 2-Fluoro-1,1'-bi(cyclopropane)?

- Methodology :

- NMR : and NMR identify substituent positions and fluorine coupling patterns. NMR detects cyclopropane ring strain (typical C–C bond shifts: 10–15 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C–C–C angles near 60°) and confirms fluorophenyl group orientation. For example, crystal structures of related fluorinated cyclopropanes show deviations in torsion angles due to steric and electronic effects .

Q. How does fluorination influence the electronic and steric properties of the cyclopropane ring?

- Methodology : Fluorine's electronegativity increases ring strain by polarizing adjacent C–C bonds, enhancing reactivity in ring-opening reactions. Computational studies (DFT) calculate bond dissociation energies and charge distribution. Experimentally, Hammett constants () for fluorine substituents correlate with reaction rates in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for fluorinated cyclopropane derivatives?

- Methodology : Discrepancies often arise from impurities (e.g., residual solvents) or stereoisomer mixtures. Validate purity via HPLC-MS and quantify enantiomeric excess (ee) using chiral columns. For in vitro studies, standardize assay conditions (e.g., buffer pH, enzyme concentrations) and cross-reference with structurally characterized analogs (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine) .

Q. How can computational modeling predict the conformational stability of 2-Fluoro-1,1'-bi(cyclopropane) in solution?

- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model cyclopropane ring rigidity and fluorine-induced torsional barriers. Compare simulated NMR chemical shifts (via GIAO-DFT) with experimental data to validate predictions. Studies on δ-peptide foldamers demonstrate strong agreement between calculated and observed backbone conformations .

Q. What are the challenges in designing fluorinated cyclopropane analogs for enzyme inhibition?

- Methodology : Fluorine's small size allows precise targeting of hydrophobic enzyme pockets, but its electron-withdrawing effects can destabilize transition states. Use structure-based drug design (SBDD) with X-ray co-crystallography to optimize substituent placement. For example, 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid derivatives show enhanced binding to COX-2 via fluorine–π interactions .

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of cyclopropane ring-opening reactions?

- Methodology : Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates in acid-catalyzed ring-opening. Transition metal catalysts (e.g., Pd(0)) favor cross-coupling reactions at strained C–C bonds. Compare kinetic data (Arrhenius plots) for competing pathways in model systems like 2-Bromo-1,1-dimethylcyclopropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.